

Orthogonal Methods to Confirm Azido-FTY720 Interaction Partners: A Comparative Guide

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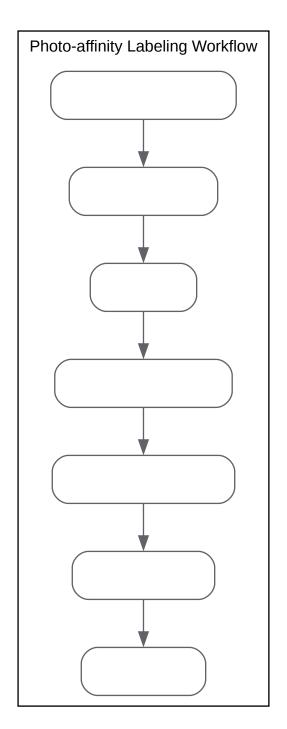
For Researchers, Scientists, and Drug Development Professionals

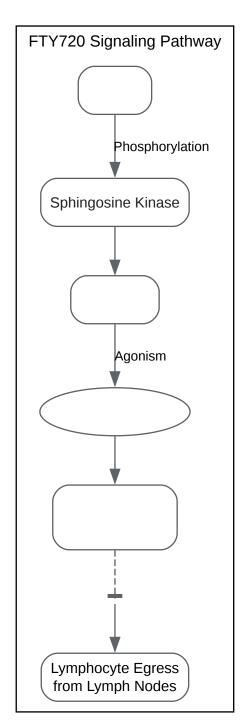
The identification of direct binding partners for bioactive small molecules is a critical step in drug discovery and chemical biology. Photo-affinity labeling (PAL) using probes like **Azido-FTY720**, a photoreactive analog of the immunomodulatory drug Fingolimod (FTY720), is a powerful technique for capturing these interactions. However, to ensure the physiological relevance of putative targets identified through PAL and mass spectrometry, it is imperative to employ orthogonal validation methods. This guide provides a comparative overview of several robust, non-radioactive techniques to confirm the interaction partners of **Azido-FTY720**, complete with experimental considerations and data presentation formats.

Introduction to Azido-FTY720 and Photo-affinity Labeling

Azido-FTY720 is a chemical probe designed to covalently link to its interacting proteins upon photoactivation. This process, known as photo-affinity labeling, allows for the enrichment and identification of binding partners from complex biological mixtures. The general workflow for a photo-affinity labeling experiment is depicted below.







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